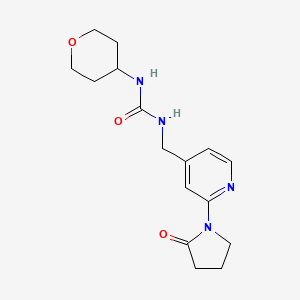

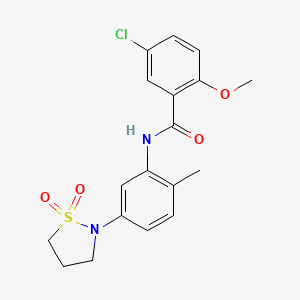

![molecular formula C13H13N5O2 B2641789 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 338791-45-0](/img/structure/B2641789.png)

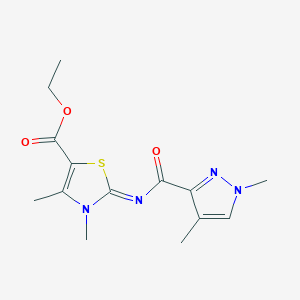

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Descripción general

Descripción

“6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine” is a specialty product for proteomics research . Its molecular formula is C13H13N5O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic moiety containing nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 271.27 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Pharmacological Applications

Research on derivatives of pyrido[4,3-d]pyrimidin has indicated promising pharmacological activities. For instance, the study by Monge et al. (1993) explored 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives for their diuretic, natriuretic, and kaliuretic activities, revealing specific derivatives that act as sodium-sparing diuretics or potassium-sparing drugs based on their structural variations (Monge, Martínez-Merino, Simon, & Sanmartín, 1993). Similarly, Kumar, Drabu, and Shalini (2017) synthesized 4, 6-substituted di-(phenyl) pyrimidin-2-amines and evaluated their anti-inflammatory activity, identifying compounds with significant efficacy (Kumar, Drabu, & Shalini, 2017).

Chemical Synthesis and Applications

The synthesis and characterization of pyrido[4,3-d]pyrimidin derivatives have been a focus for developing new materials with potential applications in drug design and as intermediates for further chemical reactions. For example, Gan et al. (2021) described the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor drugs, highlighting the utility of such compounds in the synthesis of small molecular inhibitors for cancer treatment (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021). Furthermore, Devineni et al. (2019) developed a microwave-promoted synthesis method for thiazolo[3,2-a]pyrimidines, showcasing the efficiency and environmental friendliness of this approach for generating compounds with antimicrobial activity (Devineni, Madduri, Chamarthi, Liu, & Pavuluri, 2019).

Mecanismo De Acción

Target of action

Pyrimidine and indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Mode of action

The interaction of these compounds with their targets can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

These compounds can affect a wide range of biochemical pathways due to their broad spectrum of biological activities. For example, indole derivatives can inhibit the activity of certain enzymes, leading to anti-inflammatory and antioxidant effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structures. Some indole derivatives, for example, have been found to have good bioavailability .

Result of action

The molecular and cellular effects of these compounds can include the inhibition of cell proliferation (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), and neutralization of free radicals (in the case of antioxidant activity) .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For example, certain indole derivatives have been found to be stable under a variety of conditions .

Propiedades

IUPAC Name |

6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c14-13-15-7-9-8-17(6-5-12(9)16-13)10-1-3-11(4-2-10)18(19)20/h1-4,7H,5-6,8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHKWCABLZPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=C(N=C21)N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319887 | |

| Record name | 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338791-45-0 | |

| Record name | 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

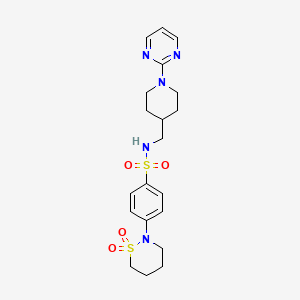

![Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2641720.png)

![N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2641721.png)